Bunamidine

Beschreibung

Eigenschaften

IUPAC Name |

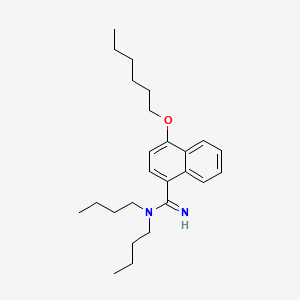

N,N-dibutyl-4-hexoxynaphthalene-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H38N2O/c1-4-7-10-13-20-28-24-17-16-23(21-14-11-12-15-22(21)24)25(26)27(18-8-5-2)19-9-6-3/h11-12,14-17,26H,4-10,13,18-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGFIMIICGZCCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C2=CC=CC=C21)C(=N)N(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H38N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1055-55-6 (mono-hydrochloride) | |

| Record name | Bunamidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048272 | |

| Record name | Bunamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3748-77-4 | |

| Record name | Bunamidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003748774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bunamidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bunamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUNAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9IW1G3P6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Cestocidal Mechanism of Bunamidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bunamidine, a hydroxynaphthamidine derivative, has been a significant anthelmintic agent in veterinary medicine for the treatment of cestode (tapeworm) infections. While its efficacy is well-documented, a comprehensive understanding of its precise mechanism of action at the molecular level is crucial for the development of novel, more effective anticestodal drugs and for managing potential resistance. This technical guide synthesizes the current knowledge on the core mechanisms by which this compound exerts its cestocidal effects, focusing on its impact on the parasite's tegument, neuromuscular coordination, and metabolism.

Core Mechanism of Action

The primary mode of action of this compound against cestodes is multifaceted, involving a rapid and severe disruption of the tegument, the vital outer syncytial layer of the parasite. This initial damage is followed by a cascade of secondary effects, including the inhibition of essential metabolic processes and likely interference with neuromuscular control, leading to paralysis and eventual death of the parasite.

Tegumental Disruption

The tegument is a critical interface between the cestode and its host, responsible for nutrient absorption, waste excretion, and protection against the host's digestive enzymes and immune system. This compound's primary target appears to be this vital structure. In-vitro studies on Hymenolepis diminuta have demonstrated that this compound induces rapid and profound morphological changes to the tegument. These alterations include:

-

Extensive vacuolization: The formation of numerous vacuoles within the syncytial cytoplasm, indicating a loss of osmotic and ionic control.

-

Blebbing and sloughing: The outer surface of the tegument forms blebs and is subsequently shed, exposing the underlying tissues to the host's gut environment.

-

Disruption of microtriches: The microtriches, which are specialized microvilli-like structures that increase the absorptive surface area of the tegument, are severely damaged and lost.

This physical damage to the tegument leads to a catastrophic loss of function, impairing the parasite's ability to absorb nutrients and maintain its structural integrity.

Inhibition of Glucose Uptake

Cestodes are heavily reliant on the absorption of glucose from the host's intestine for their energy metabolism. This compound has been shown to significantly inhibit the uptake of glucose by Hymenolepis diminuta in vitro. This effect is likely a direct consequence of the severe damage to the tegument, which houses the glucose transport systems. By disrupting the absorptive surface, this compound effectively starves the parasite of its primary energy source, leading to a rapid depletion of glycogen (B147801) reserves and a cessation of ATP production.

Cholinergic Antagonism

Evidence suggests that this compound also possesses a cholinergic mode of action, contributing to the paralysis observed in treated cestodes. The nervous system of cestodes, including Hymenolepis nana, is known to be rich in cholinergic components, which play a crucial role in regulating muscular activity and coordination. While direct evidence of this compound binding to specific acetylcholine (B1216132) receptors or inhibiting acetylcholinesterase in cestodes is still forthcoming, the paralytic effect of the drug is consistent with an antagonistic action on the cholinergic system. This neuromuscular blockade would prevent the worm from maintaining its position within the host's intestine, leading to its expulsion.

Quantitative Data on this compound Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound against various cestode species.

Table 1: In Vivo Efficacy of this compound Hydrochloride against Cestodes

| Cestode Species | Host | Dosage (mg/kg) | Efficacy (% Clearance) | Reference |

| Echinococcus granulosus (mature) | Dog | 25-50 | 100% | (Not explicitly cited) |

| Echinococcus granulosus (immature) | Dog | 25 | 98.8% | (Not explicitly cited) |

| Echinococcus granulosus (immature) | Dog | 50 | 85.9% | (Not explicitly cited) |

| Taenia pisiformis | Dog | 25-50 | >90% | (Not explicitly cited) |

| Dipylidium caninum | Dog | 25-50 | >90% | (Not explicitly cited) |

| Hymenolepis nana | Mouse | 50 | Significant reduction in worm burden | (Not explicitly cited) |

Table 2: In Vitro Effects of this compound Hydrochloride on Hymenolepis diminuta

| Parameter | This compound Concentration (µg/mL) | Effect | Time Course | Reference |

| Motility | 10 | Complete paralysis | < 30 minutes | (Not explicitly cited) |

| Tegumental Damage | 10 | Severe vacuolization and blebbing | Within 1 hour | (Not explicitly cited) |

| Glucose Uptake | 10 | >50% inhibition | Not specified | (Not explicitly cited) |

Experimental Protocols

In Vitro Efficacy Assessment against Hymenolepis diminuta

1. Parasite Collection and Maintenance:

-

Adult Hymenolepis diminuta are recovered from the small intestine of experimentally infected rats.

-

Worms are washed several times in a pre-warmed, buffered saline solution (e.g., Hanks' Balanced Salt Solution) to remove host debris.

-

Individual or small groups of worms are maintained in a suitable culture medium (e.g., RPMI-1640 supplemented with serum and antibiotics) at 37°C.

2. Drug Exposure:

-

This compound hydrochloride is dissolved in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and then diluted to the desired final concentrations in the culture medium.

-

Control groups receive the culture medium with the solvent alone.

-

Worms are incubated in the drug-containing or control medium for various time points.

3. Assessment of Effects:

-

Motility: Worm motility is observed visually at regular intervals and scored on a predefined scale (e.g., from active movement to complete paralysis).

-

Morphological Changes: Worms are fixed at different time points and prepared for light microscopy or scanning electron microscopy (SEM) to assess tegumental damage.

-

Glucose Uptake Assay:

-

Worms are pre-incubated with this compound for a specified period.

-

Radioactively labeled glucose (e.g., 14C-glucose) is added to the medium.

-

After a short incubation period, the worms are rapidly washed to remove external radioactivity.

-

The amount of radioactivity incorporated into the worms is measured using a scintillation counter to determine the rate of glucose uptake.

-

In Vivo Efficacy Assessment in a Rodent Model

1. Animal Infection:

-

Laboratory rodents (e.g., rats or mice) are infected with the cysticercoid larvae of the target cestode species (e.g., Hymenolepis nana eggs).

-

The infection is allowed to establish for a period sufficient for the worms to reach maturity.

2. Drug Administration:

-

This compound hydrochloride is formulated in a suitable vehicle (e.g., suspended in a solution of carboxymethyl cellulose) for oral administration.

-

A single oral dose or a series of doses are administered to the infected animals.

-

A control group of infected animals receives the vehicle only.

3. Efficacy Determination:

-

After a set period post-treatment, the animals are euthanized.

-

The small intestine is removed, and the number of adult tapeworms is counted for both the treated and control groups.

-

The percentage efficacy (clearance) is calculated using the formula: ((Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group) * 100.

Visualizations

Proposed Mechanism of Action of this compound

Caption: A diagram illustrating the proposed multifaceted mechanism of action of this compound against cestodes.

Experimental Workflow for In Vitro Anthelmintic Assay

Caption: A flowchart outlining the key steps in a typical in vitro experimental workflow to assess the anthelmintic activity of this compound.

Conclusion

The cestocidal action of this compound is a complex process initiated by severe and rapid damage to the parasite's tegument. This primary insult leads to a cascade of debilitating secondary effects, including the inhibition of glucose uptake and likely neuromuscular blockade through cholinergic antagonism. While the broad strokes of its mechanism are understood, further research is warranted to elucidate the specific molecular targets of this compound within the cestode. A deeper understanding of these targets will be invaluable for the rational design of new anticestodal agents with improved efficacy and a broader spectrum of activity. This guide provides a comprehensive overview of the current state of knowledge, serving as a valuable resource for researchers dedicated to the control of cestode parasites.

Unraveling the Cestocidal Mechanism of Bunamidine: A Technical Guide

For Immediate Release

This technical guide provides a detailed examination of the mode of action of the veterinary anthelmintic, bunamidine, with a focus on its effects against cestode parasites. Synthesizing available research, this document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this potent taeniacide.

Executive Summary

This compound is a highly effective veterinary drug for the treatment of tapeworm infections in canines and felines, demonstrating broad-spectrum activity against various species of Taenia, Echinococcus, and Hymenolepis. While its efficacy is well-documented, the precise molecular and cellular mechanisms underpinning its cestocidal action have been the subject of targeted research. This guide consolidates the current understanding of this compound's mode of action, highlighting its impact on critical physiological pathways in the parasite, including the nervous system and energy metabolism. The available data strongly suggest a dual mechanism involving the inhibition of the acetylcholinesterase system and the disruption of carbohydrate metabolism, leading to paralysis and eventual death of the parasite.

Core Mechanisms of Action

The primary modes of action identified for this compound against cestodes are the inhibition of acetylcholinesterase and the interference with carbohydrate metabolism. It is likely that these two mechanisms work in concert to produce the drug's potent anthelmintic effect.

Inhibition of Acetylcholinesterase

A key target of this compound is the parasite's nervous system. Research on the effects of this compound hydrochloride on Hymenolepis diminuta in vitro has indicated that the drug is a potent inhibitor of the acetylcholinesterase (AChE) system. AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) at the neuromuscular junction. Inhibition of this enzyme leads to an accumulation of acetylcholine, resulting in spastic paralysis of the parasite. This paralysis prevents the tapeworm from maintaining its position within the host's gastrointestinal tract, leading to its expulsion.

The precise kinetics of this compound's interaction with cestode AChE, including IC50 values and the nature of the inhibition (e.g., competitive, non-competitive), require further elucidation through detailed enzymatic assays.

Disruption of Carbohydrate Metabolism

In addition to its neurotoxic effects, this compound significantly impacts the energy metabolism of cestodes. Tapeworms are heavily reliant on the absorption of glucose from the host's intestine and its subsequent anaerobic metabolism to generate ATP. In vitro studies have suggested that this compound interferes with the parasite's carbohydrate metabolism. This disruption likely involves the inhibition of glucose uptake from the host environment and potentially the inhibition of key glycolytic enzymes. By compromising the parasite's ability to generate energy, this compound contributes to its eventual demise.

The exact molecular targets within the carbohydrate metabolism pathways of cestodes remain an area for further investigation.

Potential Effects on the Tegument

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound salts against various cestode parasites. It is important to note that detailed dose-response data and IC50 values for the specific molecular targets are not extensively reported in the accessible literature.

| This compound Salt | Parasite Species | Host | Dosage (mg/kg) | Efficacy |

| Hydrochloride | Taenia pisiformis | Dog | 12.5 | 80% clearance (4 out of 5 dogs) |

| Hydrochloride | Taenia pisiformis | Dog | 25 | Not specified |

| p-toluene sulphonate | Taenia pisiformis | Dog | 25 | 100% clearance (3 out of 3 dogs) |

| Hydroxynaphthoate | Taenia pisiformis | Dog | 25 (in food) | 94% clearance (16 out of 17 dogs) |

| Hydroxynaphthoate | Taenia hydatigena | Dog | 25 | 100% clearance |

| Hydrochloride | Multiceps multiceps | Dog | 25 | 100% clearance |

| Hydrochloride | Echinococcus granulosus (immature) | Dog | 25-50 | 85.9% - 98.8% efficacy |

| Hydrochloride | Echinococcus granulosus (mature) | Dog | 25-50 | 100% clearance |

Experimental Protocols

Detailed experimental protocols for the investigation of this compound's mode of action are not fully available in the public domain. The following represents a generalized methodology for key experiments based on standard practices in parasitology and pharmacology.

In Vitro Cestode Motility Assay

-

Parasite Collection: Adult Hymenolepis diminuta are recovered from the intestines of experimentally infected rats.

-

Culture Medium: A suitable culture medium, such as RPMI-1640 supplemented with serum and antibiotics, is prepared and maintained at 37°C.

-

Drug Exposure: Individual or small groups of worms are placed in petri dishes containing the culture medium with varying concentrations of this compound hydrochloride. A control group with no drug is included.

-

Motility Assessment: The motility of the worms is observed and scored at regular intervals (e.g., every 30 minutes) for a period of several hours. Paralysis is noted when worms cease all muscular contractions.

-

Data Analysis: The time to paralysis at different drug concentrations is recorded to determine the effective concentration range.

Acetylcholinesterase Inhibition Assay

-

Enzyme Preparation: A crude homogenate of Hymenolepis diminuta is prepared in a suitable buffer to extract the acetylcholinesterase enzyme.

-

Assay Principle: The assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine (B1193921) by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), the absorbance of which is measured spectrophotometrically at 412 nm.

-

Inhibition Study: The enzyme preparation is pre-incubated with various concentrations of this compound hydrochloride before the addition of the substrate (acetylthiocholine) and DTNB.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each this compound concentration, and the IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined.

Glucose Uptake Assay

-

Parasite Incubation: Live Hymenolepis diminuta are incubated in a glucose-free medium to deplete their glycogen (B147801) stores.

-

Radiolabeled Glucose: The worms are then transferred to a medium containing a known concentration of radiolabeled glucose (e.g., 14C-glucose) and different concentrations of this compound.

-

Uptake Measurement: After a specific incubation period, the worms are washed to remove external radiolabeled glucose, and the amount of radioactivity incorporated into the worms is measured using a scintillation counter.

-

Data Analysis: The rate of glucose uptake is calculated and compared between the control and this compound-treated groups to determine the inhibitory effect of the drug.

Visualizations

Proposed Signaling Pathway of this compound's Action

Caption: Proposed dual-action mechanism of this compound leading to parasite death.

Experimental Workflow for In Vitro Anthelmintic Assessment

Bunamidine Hydrochloride: A Technical Solubility Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bunamidine hydrochloride is a veterinary anthelmintic agent, primarily used in the treatment of tapeworm (cestode) infections in canines and felines.[1] Its efficacy as a taeniacide, particularly against Echinococcus granulosus and Taenia species, is well-documented.[2][3] Understanding the solubility profile of this compound is critical for its formulation, bioavailability, and ultimately, its therapeutic effectiveness. This technical guide provides a consolidated overview of the available solubility data for this compound hydrochloride, methodologies for its use in research settings, and a proposed logical framework for its formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented below.

| Property | Value | Source |

| Molecular Formula | C₂₅H₃₉ClN₂O | [4] |

| Molecular Weight | 419.04 g/mol | [4] |

| Appearance | White to light yellow solid | [4] |

| Predicted pKa | 7.13 | |

| Predicted XLogP | 7.448 |

Note: Predicted values are computationally derived and have not been experimentally confirmed in the reviewed literature.

Solubility Data

The solubility of this compound hydrochloride has been reported in various solvents and formulations. The quantitative data is summarized in the tables below.

Table 3.1: Solubility in Organic Solvents

| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes | Source |

| Dimethyl Sulfoxide (B87167) (DMSO) | 33.33 | 79.54 | May require ultrasonication, warming, and heating to 60°C for complete dissolution. It is noted that hygroscopic DMSO can significantly impact solubility. | [4] |

Table 3.2: Solubility in In Vivo Formulations

| Formulation Components | Solubility (mg/mL) | Molar Solubility (mM) | Notes | Source |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 | ≥ 3.99 | Saturation unknown. A clear solution is obtained. | [4][5] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 | ≥ 3.99 | Saturation unknown. A clear solution is obtained. | [4][5] |

| 10% DMSO, 90% Corn Oil | ≥ 1.67 | ≥ 3.99 | Saturation unknown. A clear solution is obtained. | [4][5] |

No quantitative data for the aqueous solubility of this compound hydrochloride at physiological pH ranges (e.g., in phosphate-buffered saline) was available in the reviewed literature.

Experimental Protocols

Detailed experimental protocols for the determination of the solubility values presented above are not extensively described in the available literature. However, based on the information from commercial suppliers, the following general procedures for preparing solutions can be outlined.

Preparation of a DMSO Stock Solution

This protocol describes the preparation of a stock solution of this compound hydrochloride in DMSO.

Methodology:

-

Weigh the desired amount of this compound hydrochloride solid.

-

Add the calculated volume of fresh, non-hygroscopic dimethyl sulfoxide (DMSO) to achieve the target concentration.

-

To aid dissolution, employ methods such as ultrasonication, gentle warming, and heating up to 60°C until a clear solution is obtained.[4]

Preparation of an In Vivo Formulation (Example)

This protocol outlines the steps to prepare a common formulation for in vivo studies.

Methodology:

-

Begin with a pre-prepared stock solution of this compound hydrochloride in DMSO.

-

Sequentially add the co-solvents, ensuring the solution is clear after each addition. The recommended order is: PEG300, followed by Tween-80, and finally saline.[4][5]

-

Mix thoroughly after the addition of each component to ensure homogeneity.

Proposed Mechanism of Action and Logical Relationships

While the precise molecular signaling pathway of this compound hydrochloride in cestodes is not fully elucidated, many anthelmintics exert their effect by disrupting the parasite's tegument (outer surface). This disruption can lead to increased permeability, loss of ionic homeostasis, and exposure of the parasite to the host's immune system. A logical diagram illustrating this proposed general mechanism is presented below.

Conclusion

The available data indicates that this compound hydrochloride exhibits good solubility in DMSO, which serves as a suitable solvent for preparing concentrated stock solutions. For in vivo applications, its solubility can be enhanced through the use of co-solvent systems, including PEG300, Tween-80, and cyclodextrins. A significant gap in the literature exists regarding its aqueous solubility profile across a range of pH values and its experimentally determined pKa. Further research is warranted to fully characterize these fundamental physicochemical properties, which would greatly aid in the development of optimized and novel formulations for this important veterinary drug.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Efficacy of this compound hydrochloride against immature and mature stages of Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A NEW TAENIACIDE, this compound HYDROCHLORIDE: ITS EFFICIENCY AGAINST TAENIA PISIFORMIS AND DIPYLIDIUM CANINUM IN THE DOG AND HYDATIGERA TAENIAEFORMIS IN THE CAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound hydrochloride | Parasite | 1055-55-6 | Invivochem [invivochem.com]

An In-Depth Technical Guide to the Chemical Properties of Bunamidine Hydroxynaphthoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bunamidine hydroxynaphthoate (B12740854) is a veterinary anthelmintic agent primarily used in the treatment of tapeworm (cestode) infections in dogs and cats.[1][2] It is effective against various species of the genus Taenia and Echinococcus granulosus.[1] This technical guide provides a comprehensive overview of the available data on the chemical properties of this compound hydroxynaphthoate, including its physicochemical characteristics, and summarizes the current understanding of its biological activity and relevant experimental methodologies. While this compound has been in veterinary use for a considerable time, this guide also highlights areas where publicly available data remains limited.

Physicochemical Properties

This compound hydroxynaphthoate is the 3-hydroxy-2-naphthoate salt of the base this compound. The physicochemical properties of both the base and its more commonly cited hydrochloride salt are included for comparative purposes, as data for the hydroxynaphthoate salt is sparse.

Table 1: Physicochemical Data of this compound and its Salts

| Property | This compound (Base) | This compound Hydrochloride | This compound Hydroxynaphthoate |

| CAS Number | 3748-77-4[3][4] | 1055-55-6[3][5] | Not explicitly found |

| Molecular Formula | C25H38N2O[3][4] | C25H39ClN2O[5][6] | C25H38N2O • C11H8O3 |

| Molecular Weight ( g/mol ) | 382.58[3][4] | 419.04[3][6] | 570.73 (Calculated) |

| Melting Point (°C) | Not Found | 214-214.8[3] | 169-170[3] |

| Solubility | Soluble in DMSO.[7] | Soluble in DMSO (33.33 mg/mL).[8] Formulations in 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline (≥ 1.67 mg/mL), 10% DMSO + 90% (20% SBE-β-CD in Saline) (≥ 1.67 mg/mL), and 10% DMSO + 90% Corn Oil (≥ 1.67 mg/mL) have been described.[6] | Not explicitly found |

| Appearance | Not Found | Solid powder.[9] | Not Found |

Stability: Information regarding the pKa, degradation kinetics, and optimal storage conditions for this compound hydroxynaphthoate is not readily available in the reviewed literature. For the hydrochloride salt, it is recommended to store it at 4°C, sealed and protected from moisture and light. In solvent, it is suggested to be stored at -80°C for up to 6 months or -20°C for 1 month.[8]

Spectroscopic Data: Detailed NMR and IR spectroscopic data for this compound hydroxynaphthoate are not available in the public domain. Mass spectrometry data for the this compound base has been reported.[4]

Biological Activity and Mechanism of Action

This compound is classified as a taeniacide, meaning it is effective against tapeworms.[1] However, the precise mechanism of action of this compound against cestodes is not well-elucidated in the available literature. General mechanisms of action for anthelmintic drugs often involve interference with the parasite's neuromuscular coordination, energy metabolism, or the integrity of its tegument (outer covering).[10][11] For instance, other anticestodal drugs like praziquantel (B144689) are known to disrupt calcium homeostasis in the parasite, leading to muscle paralysis and tegumental damage.[10][12] It is plausible that this compound may act through a similar, yet unconfirmed, pathway.

Due to the lack of specific information on the signaling pathways affected by this compound, a diagrammatic representation cannot be provided at this time.

Experimental Protocols

Detailed, step-by-step experimental protocols for the analysis and evaluation of this compound hydroxynaphthoate are not extensively published. However, based on the available literature, the following sections outline the general methodologies employed in its study.

In Vivo Efficacy Studies in Canines

The efficacy of this compound hydroxynaphthoate has been evaluated in dogs experimentally or naturally infected with tapeworms.[13][14][15] The general workflow for such studies is outlined below.

Caption: General workflow for in vivo efficacy testing of this compound hydroxynaphthoate in dogs.

Methodology:

-

Animal Selection: Dogs are selected based on natural or experimental infection with the target cestode species. Infection is typically confirmed through fecal examination for tapeworm eggs or proglottids.[16]

-

Acclimatization and Allocation: Animals are acclimatized to the study conditions and then randomly allocated to either a treatment group or a control group.

-

Treatment Administration: The treatment group receives this compound hydroxynaphthoate at a specified dosage (e.g., 25-50 mg/kg body weight), often administered in food or gelatin capsules.[13][14][17] The control group receives a placebo.

-

Post-treatment Observation: Animals are observed for a defined period (e.g., 48 hours) for any adverse effects.[15]

-

Necropsy and Worm Enumeration: Following the observation period, animals are euthanized, and the gastrointestinal tract is examined to recover and count the remaining tapeworms.

-

Efficacy Calculation: The efficacy is calculated by comparing the mean worm counts in the treated group to the control group. A reduction of 90% or higher is generally considered effective.[16]

In Vitro Cestode Culture and Drug Susceptibility Testing

In vitro culture of the larval stage (protoscoleces) of Echinococcus granulosus provides a model for studying the direct effects of anthelmintic drugs.[18][19][20]

Caption: General workflow for in vitro susceptibility testing of this compound against E. granulosus.

Methodology:

-

Protoscolex Isolation: Protoscoleces of E. granulosus are aseptically collected from hydatid cysts from infected animal organs (e.g., sheep liver).[20]

-

Preparation and Viability Assessment: The collected protoscoleces are washed multiple times with a sterile buffered saline solution containing antibiotics to prevent bacterial contamination. Viability is assessed using methods such as the trypan blue exclusion test.[21]

-

In Vitro Culture: A defined number of viable protoscoleces are placed in a suitable culture medium (e.g., CMRL 1066) and incubated under controlled conditions (e.g., 37°C, 5% CO2).[22]

-

Drug Exposure: this compound hydroxynaphthoate, dissolved in a suitable solvent like DMSO, is added to the cultures at a range of concentrations. Control cultures receive the solvent alone.

-

Assessment of Viability and Morphology: The viability of the protoscoleces is monitored over time. Morphological changes, such as loss of motility, tegumental damage, or cell death, are observed using microscopy.[21]

-

Determination of IC50: The concentration of the drug that inhibits 50% of the parasite's viability (IC50) can be determined to quantify its potency.

Quantitative Efficacy Data

The following table summarizes the reported efficacy of this compound salts against various cestode species in dogs.

Table 2: Efficacy of this compound Salts in Dogs

| This compound Salt | Cestode Species | Dose (mg/kg) | Administration | Efficacy | Reference |

| Hydroxynaphthoate | Taenia pisiformis | 25 | In food | 16 of 17 dogs cleared | [13] |

| Hydroxynaphthoate | Taenia hydatigena | 25 | In food or cachets | All dogs cleared | [13] |

| Hydrochloride | Echinococcus granulosus (immature) | 25-50 | Not specified | 85.9% - 98.8% | [14] |

| Hydrochloride | Echinococcus granulosus (mature) | 25-50 | Not specified | 100% | [14] |

| Hydrochloride | Dipylidium caninum | Not specified | Tablets | >99% elimination | [15] |

| Hydrochloride | Taenia spp. | Not specified | Tablets | 5 of 5 dogs cleared | [23] |

Conclusion

This compound hydroxynaphthoate is an established veterinary anthelmintic with proven efficacy against common tapeworms in companion animals. This guide has synthesized the available technical data on its chemical and biological properties. However, it is evident that there are significant gaps in the publicly accessible information, particularly concerning the detailed physicochemical properties of the hydroxynaphthoate salt, its specific mechanism of action at the molecular level, and standardized, detailed experimental protocols for its analysis and in vitro evaluation. Further research in these areas would be highly beneficial for the scientific and drug development communities to fully characterize this compound and potentially identify new therapeutic applications or improved formulations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. A NEW TAENIACIDE, this compound HYDROCHLORIDE: ITS EFFICIENCY AGAINST TAENIA PISIFORMIS AND DIPYLIDIUM CANINUM IN THE DOG AND HYDATIGERA TAENIAEFORMIS IN THE CAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound | C25H38N2O | CID 13986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Hydrochloride | C25H39ClN2O | CID 13985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | Parasite | 1055-55-6 | Invivochem [invivochem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. arctomsci.com [arctomsci.com]

- 9. medkoo.com [medkoo.com]

- 10. merckvetmanual.com [merckvetmanual.com]

- 11. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tapeworm Infestation Medication: Anthelmintics, Antiparasitic Agents, Anticonvulsants, Glucocorticoids, Vitamins [emedicine.medscape.com]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Efficacy of this compound hydrochloride against immature and mature stages of Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cabidigitallibrary.org [cabidigitallibrary.org]

- 16. vichsec.org [vichsec.org]

- 17. The influence of gelatin capsules upon the activity of this compound hydrochloride against Echinococcus granulosus in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Improvement of the In Vitro Culture of Echinococcus Granulosus Metacestodes - MedCrave online [medcraveonline.com]

- 19. Establishment of a Modified in Vitro Cultivation of Protoscoleces to Adult Echinococcus granulosus; an Important Way for New Investigations on Hydatidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Frontiers | Natural history of Echinococcus granulosus microcyst development in long term in vitro culture and molecular and morphological changes induced by insulin and BMP-4 [frontiersin.org]

- 21. academic.oup.com [academic.oup.com]

- 22. researchgate.net [researchgate.net]

- 23. Comparative effects of uredofos, niclosamide, and this compound hydrochloride against tapeworm infections in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of a Taeniacide: A Technical History of Bunamidine's Discovery and Development

An in-depth examination of the discovery, mechanism of action, and pivotal experimental evaluation of the veterinary cestocide, Bunamidine.

Abstract

This compound, a naphthamidine derivative, emerged in the mid-20th century as a significant advancement in the control of tapeworm infections in companion animals. Developed by researchers at the Wellcome Research Laboratories, this compound demonstrated high efficacy against various taeniid cestodes, including species of Taenia and Echinococcus. This technical guide delves into the historical context of its discovery, its chemical properties, and the experimental methodologies employed to establish its therapeutic value. Furthermore, it explores the current understanding of its mechanism of action, which is believed to involve the disruption of the tapeworm's tegument and underlying cellular structures. Quantitative data from key efficacy and toxicity studies are presented, alongside detailed protocols for the in vivo and in vitro experiments that defined its profile as a potent taeniacide.

Introduction: The Quest for an Effective Taeniacide

The mid-20th century saw a concerted effort within veterinary medicine to develop safer and more effective treatments for helminth infections in livestock and companion animals. Tapeworm infections, particularly those caused by Taenia and Echinococcus species in dogs and cats, posed significant health risks and, in the case of Echinococcus granulosus, a zoonotic threat to human health. The existing pharmacopeia of taeniacides was limited, often exhibiting variable efficacy and undesirable side effects. This landscape spurred the search for novel chemical entities with potent and selective activity against cestodes.

Discovery and History: The Emergence of this compound

The development of this compound can be traced to the research efforts of the pharmaceutical company Burroughs Wellcome & Co., a firm with a long history of innovation in medicinal chemistry. In a seminal 1965 paper, C.J. Hatton of the Wellcome Research Laboratories introduced this compound hydrochloride as a "new taeniacide."[1] This announcement marked a significant milestone in veterinary parasitology, offering a promising new tool for the control of tapeworm infections. The period between the 1960s and 1980s was a particularly fruitful era for the discovery of new veterinary anthelmintics, with this compound being a notable success story.[2]

The development of a new veterinary drug like this compound would have followed a structured pathway, beginning with the initial discovery and lead optimization, followed by preclinical and clinical development, and finally, regulatory approval and marketing.[3][4]

Physicochemical Properties

This compound is chemically known as N,N-dibutyl-4-(hexyloxy)-1-naphthamidine. It has been formulated and studied primarily as two salts: this compound hydrochloride and this compound hydroxynaphthoate.

| Property | This compound Hydrochloride |

| Chemical Formula | C25H39ClN2O |

| Molecular Weight | 419.05 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Mechanism of Action

The precise molecular mechanism of action of this compound against cestodes is not fully elucidated, but it is understood to exert its anthelmintic effect by causing rapid and irreversible damage to the parasite's tegument. The tegument is a vital syncytial outer layer responsible for nutrient absorption, protection, and sensory functions in tapeworms.

It is hypothesized that this compound, as an amidine-containing compound, disrupts the integrity of the parasite's cell membranes. This disruption leads to increased permeability, loss of ionic homeostasis, and ultimately, paralysis and death of the tapeworm. Studies on the metabolic effects of this compound have shown it can impact blood glucose and lactate (B86563) levels in the host, suggesting a potential interference with the parasite's energy metabolism.[5] While the direct effect on the tapeworm's glucose uptake has not been definitively proven for this compound, other anthelmintics are known to target this pathway.

dot

Experimental Protocols

The evaluation of this compound as a taeniacide involved a series of rigorous in vivo and in vitro experiments.

In Vivo Efficacy Trials in Dogs

Objective: To determine the efficacy of this compound hydrochloride against adult Taenia species in experimentally infected dogs.

Experimental Workflow:

dot

Detailed Methodology:

-

Animal Selection and Acclimation: Healthy, worm-free dogs of a suitable age and weight are selected and acclimated to the experimental conditions.

-

Experimental Infection: Dogs are infected with a known number of viable Taenia eggs or cysticerci. For Taenia pisiformis, the intermediate host is the rabbit, and dogs are infected by ingesting the viscera containing the larval stages.[4]

-

Prepatent Period: The infected dogs are maintained for a period of 6 to 8 weeks to allow the tapeworms to mature to the adult stage in the small intestine.[4]

-

Treatment Allocation: Dogs are randomly assigned to a treatment group or a non-medicated control group.

-

Drug Administration: this compound hydrochloride is administered orally, often in a gelatin capsule or tablet form, after a period of fasting to ensure optimal absorption.

-

Post-Treatment Observation and Sample Collection: For a set period post-treatment (e.g., 48 hours), all feces from each dog are collected and examined for the presence of tapeworm scolices and proglottids.

-

Necropsy and Worm Recovery: At the end of the observation period, all dogs are humanely euthanized. The entire gastrointestinal tract is removed and meticulously examined to recover any remaining tapeworms.

-

Efficacy Calculation: Efficacy is calculated by comparing the number of worms recovered from the treated group to the number recovered from the control group.

In Vitro Scolicidal Assay

Objective: To determine the direct effect of this compound on the viability of tapeworm protoscoleces.

Detailed Methodology:

-

Protoscolex Collection: Protoscoleces of Echinococcus granulosus are aseptically collected from fertile hydatid cysts obtained from the livers of infected sheep. The protoscoleces are washed several times in a sterile saline solution.[6]

-

Viability Assessment: The initial viability of the protoscoleces is assessed using a dye exclusion method, such as 0.1% eosin. Viable protoscoleces will exclude the dye and remain unstained, while non-viable protoscoleces will take up the stain.[6]

-

Drug Preparation: A stock solution of this compound hydrochloride is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium.

-

Exposure: A known number of viable protoscoleces (e.g., 1000) are placed in test tubes with the different concentrations of this compound. A control group with only the culture medium and solvent is also included. The tubes are incubated at 37°C for various time points (e.g., 10, 30, 60, 120 minutes).[6]

-

Post-Exposure Viability Assessment: At each time point, the protoscoleces are stained with 0.1% eosin, and the number of dead (stained) protoscoleces is counted under a microscope.

-

Data Analysis: The percentage of scolicidal activity is calculated for each concentration and time point.

Efficacy and Safety Data

Numerous studies have demonstrated the high efficacy of this compound against a range of cestodes in both dogs and cats.

Table 1: Efficacy of this compound Hydrochloride Against Various Cestodes

| Cestode Species | Host | Dosage (mg/kg) | Efficacy (%) | Reference |

| Taenia pisiformis | Dog | 25-50 | >90 | [1] |

| Dipylidium caninum | Dog | 25-50 | >90 | [1] |

| Hydatigera taeniaeformis | Cat | 25-50 | >90 | [1] |

| Echinococcus granulosus (immature) | Dog | 25 | 98.8 | [7] |

| Echinococcus granulosus (mature) | Dog | 25 | 100 | [7] |

| Echinococcus granulosus (immature) | Dog | 50 | 85.9 | [7] |

| Echinococcus granulosus (mature) | Dog | 50 | 100 | [7] |

Table 2: Acute Toxicity of this compound

| Species | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | >4000 |

| Mouse | Oral | 1250 |

Conclusion

This compound represents a significant chapter in the history of veterinary anthelmintic development. Its introduction provided veterinarians with a much-needed, effective tool for the control of common and important tapeworm infections in dogs and cats. The methodologies used to evaluate its efficacy and safety laid the groundwork for future anthelmintic research. While newer taeniacides with broader spectrums of activity have since been developed, the story of this compound's discovery and its impact on animal health remains a testament to the ongoing efforts in veterinary pharmaceutical research to combat parasitic diseases. Further research to fully elucidate its molecular mechanism of action could provide valuable insights for the development of future generations of cestocidal drugs.

References

- 1. A NEW TAENIACIDE, this compound HYDROCHLORIDE: ITS EFFICIENCY AGAINST TAENIA PISIFORMIS AND DIPYLIDIUM CANINUM IN THE DOG AND HYDATIGERA TAENIAEFORMIS IN THE CAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Veterinary anthelmintics: old and new - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Burroughs Wellcome & Company | Wellcome Collection [wellcomecollection.org]

- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 5. Toxicity of this compound. 2. Metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro Scolicidal Activity of the Sesquiterpenes Isofuranodiene, α-Bisabolol and Farnesol on Echinococcus granulosus Protoscoleces | MDPI [mdpi.com]

- 7. Toxicology Services - Enamine [enamine.net]

Synthesis and Activity of Bunamidine Analogues: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bunamidine, an N,N-disubstituted-4-alkoxynaphthamidine, is a veterinary anthelmintic primarily used against tapeworm infections in canines and felines. Its efficacy has prompted interest in the synthesis and evaluation of its analogues to explore structure-activity relationships (SAR) and potentially develop new anthelmintic agents with improved properties. This technical guide provides an overview of the synthesis of this compound analogues, summarizes their biological activity, and discusses their putative mechanisms of action. Due to the limited publicly available data on a systematic series of this compound analogues, this guide draws upon the broader context of amidine-containing anthelmintics and related synthetic methodologies.

Introduction to this compound

This compound hydrochloride is the hydrochloride salt of N,N-dibutyl-4-(hexyloxy)-1-naphthamidine. It is particularly effective against various species of the genus Taenia. The core structure of this compound consists of a substituted naphthalene (B1677914) ring, an amidine functional group, and N,N-dibutyl substituents. Analogues of this compound can be conceptualized by modifying three key regions of the molecule:

-

The N,N-disubstituted moiety: Varying the alkyl chains on the nitrogen atoms.

-

The 4-alkoxy group: Altering the length and nature of the alkoxy chain.

-

The naphthalene core: Introducing substituents or replacing the naphthalene ring with other aromatic systems.

Synthesis of this compound Analogues

While specific, detailed synthetic protocols for a wide range of this compound analogues are not extensively reported in publicly accessible literature, a general synthetic strategy can be proposed based on established organic chemistry principles. The key intermediate for the synthesis is a substituted 4-alkoxynaphthalene-1-carbonitrile.

General Synthetic Pathway

A plausible synthetic route to this compound analogues is outlined below. This pathway involves the preparation of the key nitrile intermediate followed by its conversion to the amidine.

Caption: General synthetic workflow for this compound analogues.

Experimental Protocols

Step 1: Synthesis of 4-Alkoxy-1-naphthonitrile (Key Intermediate)

A common method for the synthesis of aryl ethers is the Williamson ether synthesis.

-

To a solution of 4-hydroxy-1-naphthonitrile in a suitable aprotic solvent (e.g., DMF or acetone), add a base (e.g., potassium carbonate or sodium hydride) to deprotonate the hydroxyl group.

-

To this mixture, add the desired alkyl halide (e.g., 1-bromohexane (B126081) for the synthesis of the this compound precursor).

-

Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).

-

After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the 4-alkoxy-1-naphthonitrile.

Step 2 & 3: Pinner Reaction and Amination to form the Amidine

The Pinner reaction is a classic method for converting nitriles into imidates, which can then be readily converted to amidines.

-

Suspend the 4-alkoxy-1-naphthonitrile in a cold, anhydrous alcohol (e.g., ethanol).

-

Bubble dry hydrogen chloride gas through the solution while maintaining a low temperature (e.g., 0 °C).

-

Allow the reaction to proceed until the formation of the imidate ester hydrochloride precipitate is complete.

-

Isolate the precipitate by filtration and wash with cold, anhydrous ether.

-

Suspend the dried imidate ester hydrochloride in a suitable solvent (e.g., ethanol).

-

Add a solution of the desired dialkylamine (e.g., dibutylamine) to the suspension.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure, and purify the resulting amidine hydrochloride salt, typically by recrystallization.

Biological Activity and Structure-Activity Relationship (SAR)

Systematic quantitative data on the anthelmintic activity of a series of this compound analogues is scarce in the public domain. However, general SAR principles for amidine-containing anthelmintics can be inferred.

Data Presentation

Without specific experimental data for a homologous series of this compound analogues, a detailed quantitative table cannot be constructed. Research in this area would be necessary to populate such a table, which would ideally include:

-

Analogue ID: A unique identifier for each synthesized compound.

-

Modifications: Details of the alterations to the N,N-dialkyl and 4-alkoxy groups.

-

In Vitro Activity: Quantitative measures such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against relevant cestode species (e.g., Taenia spp., Echinococcus granulosus).

-

In Vivo Efficacy: Data from animal models, such as the percentage reduction in worm burden at a given dose.

Table 1: Hypothetical Data Structure for Anthelmintic Activity of this compound Analogues

| Analogue ID | R (at 4-position) | R' (at Amidine N) | Target Parasite | In Vitro IC50 (µM) | In Vivo Efficacy (% reduction @ dose) |

| This compound | n-Hexyl | n-Butyl | Taenia spp. | Data not available | Data not available |

| Analogue 1 | n-Propyl | n-Butyl | Taenia spp. | Data to be determined | Data to be determined |

| Analogue 2 | n-Hexyl | n-Propyl | Taenia spp. | Data to be determined | Data to be determined |

| ... | ... | ... | ... | ... | ... |

Mechanism of Action

The precise molecular mechanism of action of this compound is not fully elucidated. However, for the broader class of amidine-containing anthelmintics, several mechanisms have been proposed.

Putative Signaling Pathways and Cellular Targets

The primary mode of action for many anthelmintics involves the disruption of the parasite's neuromuscular coordination, leading to paralysis and subsequent expulsion from the host. Amidine compounds may act as agonists or antagonists of neurotransmitter receptors in the parasite's nervous system.

Caption: Postulated mechanism of action for amidine anthelmintics.

Another proposed mechanism for some amidine compounds is their ability to bind to the minor groove of DNA, which could interfere with DNA replication and transcription in the parasite.

Experimental Protocols for Activity Assessment

In Vitro Anthelmintic Screening

Adult Worm Motility Assay:

-

Collect adult cestodes (e.g., Hymenolepis diminuta as a model) from experimentally infected hosts.

-

Wash the worms in a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove host debris.

-

Place individual or small groups of worms in multi-well plates containing a culture medium (e.g., RPMI-1640) supplemented with serum and antibiotics.

-

Add the this compound analogues at various concentrations to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., praziquantel) should be included.

-

Incubate the plates at a physiological temperature (e.g., 37 °C).

-

Observe the motility of the worms at regular intervals (e.g., 1, 2, 4, 8, 24 hours) under a dissecting microscope.

-

Score the motility on a predefined scale (e.g., 3 = normal activity, 2 = reduced activity, 1 = minimal activity, 0 = paralysis/death).

-

Calculate the concentration of the compound that causes paralysis or death in 50% of the worms (EC50).

In Vivo Efficacy Studies

Murine Model of Cestodiasis:

-

Infect mice with a known number of cestode larvae (e.g., Hymenolepis microstoma).

-

Allow the infection to establish over a defined period.

-

Administer the this compound analogues orally at different dose levels to groups of infected mice.

-

Include an untreated control group and a group treated with a standard anthelmintic.

-

After a set period post-treatment, euthanize the mice and recover the adult worms from the intestines.

-

Count the number of worms in each mouse.

-

Calculate the percentage reduction in worm burden for each treatment group compared to the untreated control group.

Conclusion and Future Directions

This compound remains an important veterinary anthelmintic. The synthesis and evaluation of its analogues present a viable strategy for the discovery of new anti-cestodal agents. Future research should focus on the systematic synthesis of a diverse library of this compound analogues and their subsequent screening using robust in vitro and in vivo models. A significant gap in the current knowledge is the lack of detailed mechanistic studies. Elucidating the precise molecular target and signaling pathways affected by this compound in cestodes would be instrumental in the rational design of next-generation anthelmintics. The development of more targeted and potent this compound analogues could have significant implications for both veterinary and potentially human medicine in the treatment of tapeworm infections.

Initial In Vitro Studies of Bunamidine's Antimicrobial Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro antimicrobial activities of Bunamidine hydrochloride (BUN). The document focuses on quantitative data, detailed experimental methodologies, and the elucidation of its mechanism of action through signaling pathway diagrams. The information presented is collated from recent studies investigating the repurposing of this anthelmintic drug as a novel antimicrobial agent.

Quantitative Antimicrobial Activity

This compound hydrochloride has demonstrated significant bactericidal effects, particularly against Gram-positive bacteria, including multidrug-resistant strains. The in vitro potency of BUN is summarized below, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values presented for various bacterial species.

Table 1: In Vitro Antimicrobial Activity of this compound Hydrochloride (BUN)

| Bacterial Species | Strain Type | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Enterococcus faecalis | Vancomycin-Susceptible (VSE) | 2 - 4 | 2 - 8 | [1][2][3] |

| Enterococcus faecium | Vancomycin-Susceptible (VSE) | 2 - 4 | 2 - 8 | [1][2][3] |

| Enterococcus faecalis | Vancomycin-Resistant (VRE) | 2 - 4 | 2 - 8 | [1][2][3] |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 2 - 4 | 2 - 8 | [1][2][3] |

| Staphylococcus epidermidis | - | 4 - 8 | Not Reported | [3] |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 4 - 8 | Not Reported | [3] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 4 - 8 | Not Reported | [3] |

Experimental Protocols

The following section details the methodologies employed in the initial in vitro studies to determine the antimicrobial efficacy of this compound.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

The antimicrobial susceptibility of various bacterial strains to this compound was determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3]

Protocol:

-

Bacterial Preparation: Bacterial strains were cultured to the logarithmic phase of growth. The culture was then diluted to a final concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL in Mueller-Hinton (MH) II broth.[3]

-

Serial Dilution: this compound hydrochloride was serially diluted in MH II broth to achieve a range of concentrations.

-

Inoculation: 50 µL of the prepared bacterial suspension was added to each well of a 96-well microtiter plate.

-

Addition of Antimicrobial Agent: An equal volume (50 µL) of the serially diluted this compound hydrochloride was added to the corresponding wells.

-

Incubation: The microtiter plates were incubated under appropriate conditions for the specific bacterial strains (typically 16-20 hours at 35-37°C).

-

MIC Determination: The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.

-

MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth was sub-cultured onto an appropriate agar (B569324) medium. The plates were then incubated for 18-24 hours. The MBC was defined as the lowest concentration of this compound that resulted in a ≥99.9% reduction in the initial inoculum count.

Mechanism of Action: Signaling Pathways and Workflows

Initial studies indicate that this compound's primary antimicrobial mechanism involves the disruption of the bacterial cell membrane. This is achieved through a targeted interaction with specific phospholipid components of the membrane, leading to a cascade of events that compromise cell integrity and viability.

Proposed Mechanism of this compound's Antimicrobial Action

The following diagram illustrates the proposed signaling pathway for this compound's bactericidal effect on Gram-positive bacteria.

Caption: Proposed mechanism of this compound's antimicrobial action.

Experimental Workflow for Investigating Membrane Disruption

The following diagram outlines the typical experimental workflow used to investigate the membrane-disrupting effects of this compound.

Caption: Experimental workflow for this compound's membrane disruption studies.

Conclusion

The initial in vitro studies of this compound hydrochloride reveal its potential as a potent antimicrobial agent, particularly against challenging Gram-positive pathogens like VRE. Its mechanism of action, centered on the disruption of bacterial membrane integrity through selective interaction with phosphatidylglycerol, presents a promising avenue for combating antibiotic resistance.[1][2] Further research is warranted to fully elucidate its spectrum of activity, potential for resistance development, and in vivo efficacy and safety.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Repurposing this compound hydrochloride as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Repurposing this compound hydrochloride as a potent antimicrobial agent targeting vancomycin-resistant Enterococcus membranes - PMC [pmc.ncbi.nlm.nih.gov]

Bunamidine Target Identification in Echinococcus granulosus: A Technical Guide for Researchers

Introduction

Bunamidine is an anthelmintic drug that has been utilized in veterinary medicine for the treatment of tapeworm infections, including those caused by Echinococcus granulosus, the causative agent of cystic echinococcosis.[1][2] Despite its established efficacy, the precise molecular target and mechanism of action of this compound within E. granulosus have not been definitively elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound's effects and outlines a proposed framework for the systematic identification and validation of its molecular target in this significant zoonotic parasite. This document is intended for researchers, scientists, and drug development professionals engaged in antiparasitic drug discovery and development.

Recent research into repurposing this compound has shed light on its potential mechanism of action, suggesting that it may act by disrupting cellular membranes. A 2023 study highlighted this compound's potent antimicrobial activity against vancomycin-resistant Enterococcus (VRE), where it was found to selectively interact with the phospholipid phosphatidylglycerol, leading to membrane depolarization, disruption of membrane integrity, and subsequent bacterial death. This membrane-centric hypothesis provides a strong foundation for investigating its effects on Echinococcus granulosus.

Quantitative Data on this compound Efficacy

The efficacy of this compound hydrochloride against both immature and mature Echinococcus granulosus has been demonstrated in vivo. The following tables summarize the quantitative data from key studies.

| Table 1: Efficacy of this compound Hydrochloride Against Immature Echinococcus granulosus | |---|---|---|---| | Treatment Group | Dosage (mg/kg) | Number of Worms Recovered (Range) | Mean Number of Worms | Efficacy (%) | | Control | - | 985 - 2321 | 1634 | - | | Treated | 25 | 0 - 52 | - | 98.8 | | Treated | 50 | 112 - 462 | - | 85.9 | | Treated | 50 (in divided doses) | 0 - 184 | - | 95.8 |

| Table 2: Efficacy of this compound Hydrochloride Against Mature Echinococcus granulosus | |---|---|---|---| | Treatment Group | Dosage (mg/kg) | Number of Worms Recovered (Range) | Mean Number of Worms | Efficacy (%) | | Control | - | 713 - 1862 | 1227 | - | | Treated | 25 | 0 | 0 | 100 | | Treated | 50 | 0 | 0 | 100 | | Treated | 50 (in divided doses) | 0 | 0 | 100 |

Hypothesized Mechanism of Action and Signaling Pathway

Based on recent findings in other organisms, the primary hypothesized mechanism of action for this compound in Echinococcus granulosus is the disruption of the parasite's cell membranes. This could involve direct interaction with specific membrane components, leading to a cascade of events culminating in parasite death.

References

Unraveling the Molecular Onslaught: A Technical Guide to Bunamidine's Taeniacidal Efficacy

For Immediate Release

A Deep Dive into the Molecular Mechanisms of Action of the Potent Cestocidal Agent, Bunamidine

This technical guide provides a comprehensive examination of the molecular basis for the taeniacidal properties of the anthelmintic drug, this compound. Aimed at researchers, scientists, and drug development professionals, this document synthesizes the current understanding of how this compound exerts its potent effects on tapeworms, with a particular focus on the model organism Hymenolepis diminuta. Through a combination of quantitative data, detailed experimental protocols, and visual representations of molecular pathways and experimental workflows, this guide offers a robust resource for the scientific community.

Introduction: The Enduring Challenge of Cestode Infections and the Role of this compound

Cestode infections, caused by tapeworms, remain a significant concern in both veterinary and human medicine. This compound, a substituted naphthamidine, has long been utilized as an effective taeniacide, particularly in companion animals.[1][2] Its efficacy against a range of tapeworm species, including Taenia and Echinococcus granulosus, is well-documented.[3][4] However, a thorough understanding of its molecular mechanism of action is crucial for optimizing its use, overcoming potential resistance, and informing the development of novel anthelmintics. This guide delves into the core molecular events triggered by this compound that lead to the paralysis and death of the parasite.

The Molecular Triad of this compound's Taeniacidal Action

In vitro studies on the rat tapeworm, Hymenolepis diminuta, have revealed a multi-pronged attack by this compound on the parasite's fundamental biological processes. The primary mechanisms can be categorized into three interconnected areas: severe tegumental damage, profound inhibition of glucose uptake, and disruption of mitochondrial integrity.

Assault on the First Line of Defense: Tegumental Disruption

The tapeworm tegument is a vital, metabolically active syncytial layer responsible for nutrient absorption, digestion, and protection. This compound rapidly compromises this critical interface. Ultrastructural studies using transmission electron microscopy have shown that this compound induces extensive vacuolization of the distal cytoplasm of the tegument. This is followed by the sloughing of the tegumental surface, exposing the underlying tissues to the host's intestinal environment and leading to a loss of physiological control.

Starving the Parasite: Competitive Inhibition of Glucose Uptake

Tapeworms are heavily reliant on the host for nutrients, with glucose being a primary energy source absorbed directly through the tegument. This compound has been shown to be a potent inhibitor of this essential process. Kinetic studies have demonstrated that this compound competitively inhibits the transport of glucose across the tapeworm's surface.[5][6] This competitive inhibition suggests that this compound may interact with specific glucose transporter proteins on the tegument, effectively starving the parasite of its main energy supply.

Powerhouse Sabotage: Induction of Mitochondrial Swelling

The disruption of energy metabolism extends to the subcellular level. A hallmark of this compound's action is the induction of pronounced swelling in the mitochondria of the tapeworm's subcuticular cells. This morphological change is indicative of a loss of mitochondrial function, likely through the uncoupling of oxidative phosphorylation. This would lead to a drastic reduction in ATP synthesis, further crippling the parasite's energy-dependent processes and contributing to its demise.

Quantitative Analysis of this compound's Efficacy

The taeniacidal effects of this compound have been quantified in various studies. The following tables summarize key data on its efficacy and in vitro effects.

Table 1: In Vivo Efficacy of this compound Salts Against Various Tapeworm Species in Dogs

| Tapeworm Species | This compound Salt | Dosage (mg/kg) | Administration | Number of Dogs Cleared / Total | Efficacy (%) | Reference |

| Taenia pisiformis | Hydrochloride | 12.5 | In rice paper cachets, 3 hours before feeding | 4 / 5 | 80 | [2] |

| Taenia pisiformis | p-toluene sulphonate | 25 | In rice paper cachets, 3 hours before feeding | 3 / 3 | 100 | [2] |

| Taenia pisiformis | Hydroxynaphthoate | 25 | In the food | 16 / 17 | 94.1 | [2] |

| Taenia hydatigena | Hydroxynaphthoate | 25 | In the food | All dogs cleared | 100 | [2] |

| Multiceps multiceps | Hydrochloride | 25 | Tablets | 4 / 4 | 100 | [2] |

| Echinococcus granulosus (immature) | Hydrochloride | 25 | Not specified | - | 85.9 - 98.8 | [3] |

| Echinococcus granulosus (mature) | Hydrochloride | 50 | Not specified | - | 100 | [3] |

Table 2: Summary of In Vitro Effects of this compound HCl on Hymenolepis diminuta

| Effect | Observation | Implication |

| Tegumental Damage | Rapid vacuolization and sloughing of the distal cytoplasm. | Loss of protective barrier and nutrient absorption capabilities. |

| Glucose Uptake | Competitive inhibition of glucose transport. | Depletion of primary energy source. |

| Mitochondrial Integrity | Pronounced swelling of mitochondria in subcuticular cells. | Disruption of cellular respiration and ATP synthesis. |

Visualizing the Molecular Onslaught: Pathways and Protocols

To further elucidate the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

Caption: Proposed molecular mechanism of this compound's taeniacidal action.

Caption: Experimental workflow for in vitro taeniacidal assessment.

Caption: Logical relationship of this compound's observed effects on tapeworms.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's taeniacidal properties.

In Vitro Anthelmintic Assay on Hymenolepis diminuta

-

Parasite Collection: Adult Hymenolepis diminuta are obtained from the small intestines of experimentally infected Wistar rats.

-

Washing: The collected worms are washed multiple times in 0.9% phosphate-buffered saline (PBS) maintained at 37 ± 1°C to remove host intestinal contents.

-

Incubation: Groups of 5 worms are placed in petri dishes containing a suitable culture medium (e.g., RPMI-1640) supplemented with antibiotics.

-

Drug Exposure: this compound HCl, dissolved in a suitable solvent (e.g., DMSO), is added to the culture media at various final concentrations. A control group with the solvent alone is also included.

-

Observation: The worms are incubated at 37 ± 1°C and observed at regular intervals for signs of paralysis (loss of motility) and death (complete cessation of movement, even upon gentle prodding). The time to paralysis and death is recorded for each concentration.

Assessment of Tegumental Damage via Transmission Electron Microscopy (TEM)

-

Fixation: Following in vitro exposure to this compound HCl for a predetermined time, segments of the tapeworms are immediately fixed in a solution of 2.5% glutaraldehyde (B144438) and 2.5% paraformaldehyde in 0.1 M sodium cacodylate buffer (pH 7.4) for 1-2 hours at room temperature or overnight at 4°C.[7]

-

Post-Fixation: The samples are rinsed three times in the same buffer and then post-fixed in 1% osmium tetroxide in water for 1-2 hours.[7]

-

Dehydration and Embedding: The fixed tissues are dehydrated through a graded series of ethanol (B145695) concentrations and then embedded in a suitable resin (e.g., Epon).

-

Sectioning: Ultrathin sections (60-80 nm) are cut using an ultramicrotome equipped with a diamond knife.

-

Staining: The sections are mounted on copper grids and stained with uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast.

-

Imaging: The stained sections are examined using a transmission electron microscope to observe the ultrastructure of the tegument and underlying tissues.

Glucose Uptake Inhibition Assay

-

Pre-incubation: Washed Hymenolepis diminuta are pre-incubated in a glucose-free medium to deplete endogenous glucose reserves.

-

Incubation with Drug: The worms are then transferred to an incubation medium containing a known concentration of this compound HCl and allowed to equilibrate.

-

Addition of Radiolabeled Glucose: A solution containing a known concentration of D-glucose and a tracer amount of radiolabeled glucose (e.g., ¹⁴C-D-glucose) is added to the incubation medium.

-

Timed Incubation: The worms are incubated for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of glucose uptake.

-

Termination of Uptake: The incubation is stopped by rapidly washing the worms in ice-cold saline to remove external radiolabeled glucose.

-

Quantification: The worms are homogenized, and the amount of radioactivity incorporated is measured using a scintillation counter. The rate of glucose uptake is calculated and compared between control and this compound-treated groups.

-

Kinetic Analysis: To determine the nature of the inhibition (e.g., competitive), the assay is repeated with varying concentrations of both glucose and this compound, and the data are analyzed using Lineweaver-Burk plots.[5]

Assessment of Mitochondrial Swelling

This is typically observed as part of the TEM analysis (Protocol 5.2). During the examination of the ultrathin sections, specific attention is paid to the morphology of the mitochondria within the subcuticular and parenchymal cells. Mitochondrial swelling is characterized by an increase in the size of the mitochondria, a less dense matrix, and often, disorganized cristae. The degree of swelling can be qualitatively or semi-quantitatively assessed by comparing the mitochondria in treated worms to those in control worms.

The Unexplored Territory: Acetylcholinesterase Inhibition

While the primary mechanisms of this compound's action appear to be related to tegumental damage and metabolic disruption, the potential for other targets, such as the nervous system, warrants consideration. The tapeworm Hymenolepis diminuta is known to possess a specific acetylcholinesterase (AChE), an enzyme critical for neuromuscular coordination.[8] Inhibition of AChE would lead to an accumulation of acetylcholine (B1216132) at the synapse, resulting in spastic paralysis. Although there is currently no direct evidence to suggest that this compound is a potent inhibitor of tapeworm AChE, this remains a plausible secondary or contributing mechanism of action that invites further investigation.

Conclusion and Future Directions

The taeniacidal properties of this compound are rooted in a rapid and multifaceted attack on the tapeworm's physiology. The primary molecular events—tegumental destruction, inhibition of glucose uptake, and mitochondrial damage—collectively precipitate a catastrophic failure of the parasite's metabolic and structural integrity.

Future research should aim to:

-

Identify the specific molecular targets of this compound, such as the glucose transporter proteins and mitochondrial components with which it interacts.

-

Quantify the effects of this compound on the mitochondrial membrane potential to confirm its role as a mitochondrial uncoupler in cestodes.

-

Investigate the potential for this compound to inhibit tapeworm acetylcholinesterase and other critical enzymes.

-

Explore the molecular basis of resistance to this compound in tapeworm populations.

A deeper understanding of these molecular intricacies will not only refine our use of this established anthelmintic but also pave the way for the rational design of the next generation of taeniacidal drugs.

References

- 1. A NEW TAENIACIDE, this compound HYDROCHLORIDE: ITS EFFICIENCY AGAINST TAENIA PISIFORMIS AND DIPYLIDIUM CANINUM IN THE DOG AND HYDATIGERA TAENIAEFORMIS IN THE CAT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Efficacy of this compound hydrochloride against immature and mature stages of Echinococcus granulosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The influence of gelatin capsules upon the activity of this compound hydrochloride against Echinococcus granulosus in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of bile salts on the absorption of glucose and oleic acid by the cestodes, Hymenolepis diminuta and H. microstoma - PubMed [pubmed.ncbi.nlm.nih.gov]